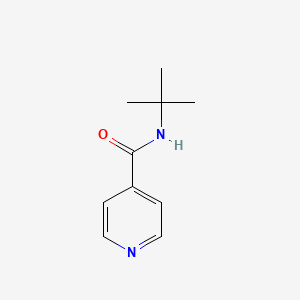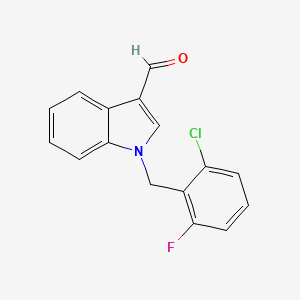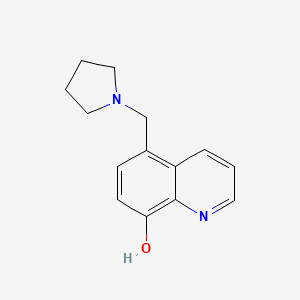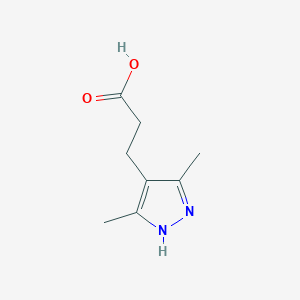
N-Mesityl-3-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Mesityl-3-oxobutanamide is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a mesityl group attached to the nitrogen atom of an oxobutanamide structure
准备方法
Synthetic Routes and Reaction Conditions: N-Mesityl-3-oxobutanamide can be synthesized through a series of organic reactions. One common method involves the reaction of mesitylamine with ethyl acetoacetate under acidic conditions to form the desired product. The reaction typically proceeds as follows:
- Mesitylamine is reacted with ethyl acetoacetate in the presence of an acid catalyst.
- The reaction mixture is heated to promote the formation of the amide bond.
- The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: N-Mesityl-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of mesityl-substituted oxo derivatives.
Reduction: Formation of mesityl-substituted hydroxyl derivatives.
Substitution: Formation of various substituted mesityl derivatives depending on the electrophile used.
科学研究应用
N-Mesityl-3-oxobutanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of N-Mesityl-3-oxobutanamide involves its interaction with specific molecular targets. The mesityl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The oxo group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s behavior in biological and chemical systems.
相似化合物的比较
N-Mesityl-3-oxobutanamide can be compared with other similar compounds, such as:
N-Mesityl-3-oxopropanamide: Similar structure but with a shorter carbon chain.
N-Mesityl-3-oxopentanamide: Similar structure but with a longer carbon chain.
N-Mesityl-3-oxohexanamide: Similar structure but with an even longer carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length, which influences its physical and chemical properties. The presence of the mesityl group also imparts distinct reactivity and stability compared to other similar compounds.
属性
CAS 编号 |
19359-16-1 |
|---|---|
分子式 |
C19H30N6O2 |
分子量 |
374.5 g/mol |
IUPAC 名称 |
ethyl N-[8-[5-(diethylamino)pentan-2-ylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C19H30N6O2/c1-5-25(6-2)12-8-9-14(4)22-15-13-16(24-19(26)27-7-3)23-18-17(15)20-10-11-21-18/h10-11,13-14H,5-9,12H2,1-4H3,(H2,21,22,23,24,26) |
InChI 键 |
RECVXEOVZPVSRP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(=O)C)C |
规范 SMILES |
CCN(CC)CCCC(C)NC1=CC(=NC2=NC=CN=C12)NC(=O)OCC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)
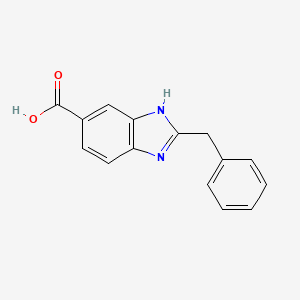
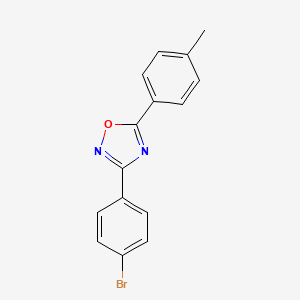
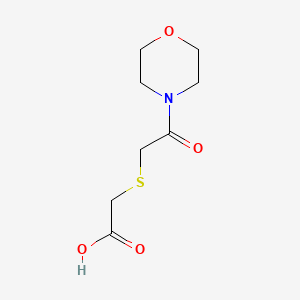

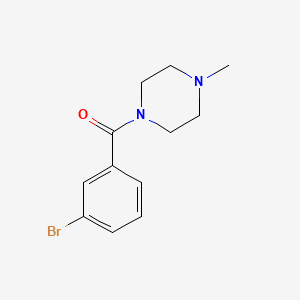
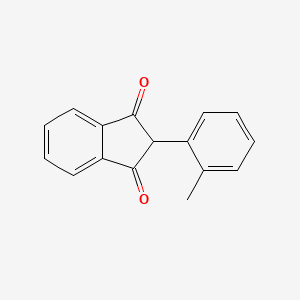

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone](/img/structure/B1269642.png)
![3,5-bis[(4-fluorophenyl)methylene]-1-methyltetrahydro-4(1H)-pyridinone](/img/structure/B1269643.png)
